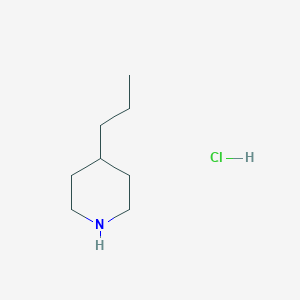

4-Propylpiperidine hydrochloride

Description

The exact mass of the compound 4-Propylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Propylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-3-8-4-6-9-7-5-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGBCLPGZDHAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659426 | |

| Record name | 4-Propylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452331-68-9 | |

| Record name | 4-Propylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 4-Propylpiperidine Scaffold

An In-depth Technical Guide to 4-Propylpiperidine Hydrochloride (CAS No. 452331-68-9)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most prevalent and functionally versatile nitrogen-containing heterocyclic scaffolds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide focuses on a specific, yet highly valuable derivative: 4-Propylpiperidine hydrochloride.

This compound is a key building block, or synthon, utilized in the synthesis of more complex molecular entities.[2] The strategic placement of a propyl group at the 4-position of the piperidine ring introduces a critical element of lipophilicity. This modification can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and can be pivotal for achieving optimal target engagement and pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling, formulation, and use in subsequent synthetic steps.[3]

This document provides an in-depth technical overview, from synthesis to application, designed to equip researchers and drug development scientists with the practical knowledge required to effectively utilize 4-Propylpiperidine hydrochloride in their discovery programs.

Physicochemical and Structural Characteristics

A clear understanding of a compound's fundamental properties is the bedrock of its application. The key characteristics of 4-Propylpiperidine hydrochloride are summarized below.

| Property | Value | Source / Rationale |

| CAS Number | 452331-68-9 | Topic |

| Molecular Formula | C₈H₁₈ClN | Based on 4-propylpiperidine + HCl[4] |

| Molecular Weight | 163.69 g/mol | Calculated from the molecular formula[5] |

| IUPAC Name | 4-propylpiperidine;hydrochloride | Standard nomenclature |

| Appearance | White to off-white crystalline solid | Inferred from similar piperidine hydrochlorides[3][6] |

| Solubility | Soluble in water and ethanol | Inferred from similar piperidine hydrochlorides[3][6][7] |

| Melting Point | Not explicitly reported; likely >200 °C | Piperidine hydrochloride melts at 248 °C[7] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[4][8] | Standard for hygroscopic amine salts[7] |

Synthesis and Purification: A Validated Workflow

The most reliable and scalable synthesis of 4-Propylpiperidine hydrochloride is a two-step process commencing with the commercially available precursor, 4-propylpyridine. The core transformation is the catalytic hydrogenation of the aromatic pyridine ring to the saturated piperidine ring, followed by salt formation.

Causality Behind the Synthetic Strategy

-

Choice of Precursor : 4-Propylpyridine is an ideal starting material due to its commercial availability and the well-established chemistry for pyridine ring reduction.[9]

-

Catalytic Hydrogenation : This is the industry-standard method for converting pyridines to piperidines.[10] It offers high yields, clean conversion, and avoids the use of harsh or stoichiometric reducing agents.[11] Catalysts like platinum or palladium on carbon (Pt/C or Pd/C) are highly efficient for this transformation.[11][12] The reaction is typically performed under a hydrogen atmosphere.

-

Salt Formation : The free base, 4-propylpiperidine, is often an oil and can be volatile. Converting it to the hydrochloride salt is achieved by reacting it with hydrochloric acid.[13] This process typically results in the precipitation of a stable, crystalline solid that is easier to handle, purify, and store.[3]

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 4-Propylpiperidine HCl.

Detailed Experimental Protocol

PART A: Synthesis of 4-Propylpiperidine (Free Base)

-

Reactor Setup : To a hydrogenation vessel, add 4-propylpyridine (1.0 eq). Add a suitable solvent such as ethanol or acetic acid (approx. 5-10 mL per gram of substrate).

-

Catalyst Addition : Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Platinum on Carbon (Pt/C) or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate). Expertise Insight: Acetic acid as a solvent can sometimes accelerate the hydrogenation of pyridines, but ethanol is often sufficient and simplifies workup.[14]

-

Hydrogenation : Seal the vessel. Purge the system several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-500 psi, depending on equipment) and begin vigorous stirring. The reaction may be run at room temperature or gently heated (e.g., 40-60 °C) to increase the rate.

-

Reaction Monitoring (Self-Validation) : The reaction progress can be monitored by the cessation of hydrogen uptake. For a more precise check, a sample can be carefully depressurized, filtered to remove the catalyst, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. If acetic acid was used, the residue will be the acetate salt. Neutralize with a base (e.g., 1M NaOH solution) to pH >12 and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-propylpiperidine as an oil.

PART B: Preparation of 4-Propylpiperidine Hydrochloride

-

Dissolution : Dissolve the crude 4-propylpiperidine free base (1.0 eq) obtained from Part A in a suitable anhydrous solvent, such as diethyl ether or isopropyl alcohol (IPA).

-

Acidification : Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (1.05 eq) in the same solvent (commercially available solutions, e.g., 2M HCl in diethyl ether, are preferred for safety and accuracy).

-

Precipitation & Isolation (Self-Validation) : The hydrochloride salt will typically precipitate as a white solid.[13] Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Purification : Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

-

Drying : Dry the resulting white solid under high vacuum to constant weight.

Analytical Characterization and Quality Control

Confirming the identity, purity, and integrity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the material is suitable for its intended use in sensitive drug discovery assays and further synthesis.

Data Presentation: Expected Analytical Profile

| Analysis Method | Expected Result |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and piperidine ring protons (complex multiplets). The N-H proton will be a broad singlet. Chemical shifts will be downfield compared to the free base due to the ammonium salt. |

| ¹³C NMR | 8 unique carbon signals corresponding to the 3 carbons of the propyl group and the 5 unique carbons of the piperidine ring. |

| HPLC | A single major peak with purity >95% (typically >98%) by area percentage. |

| Mass Spec (ESI+) | Detection of the molecular ion for the free base [M+H]⁺ at m/z ≈ 128.2. |

| FT-IR | Characteristic broad N-H stretch (as -NH₂⁺-) around 2700-3000 cm⁻¹, C-H stretches around 2800-3000 cm⁻¹. |

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol provides a robust method for determining the purity of the final hydrochloride salt.

-

Instrumentation : An HPLC system equipped with a UV or Charged Aerosol Detector (CAD).[15] A C18 reversed-phase column is standard.

-

Mobile Phase :

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water.[16]

-

Solvent B: Acetonitrile.

-

-

Gradient Elution :

-

Start with 5% Solvent B for 2 minutes.

-

Ramp to 95% Solvent B over 10 minutes.

-

Hold at 95% Solvent B for 3 minutes.

-

Return to 5% Solvent B and re-equilibrate for 5 minutes.

-

-

Flow Rate : 1.0 mL/min.[16]

-

Detection : UV at 210 nm (for end-absorption) or CAD for universal detection.

-

Sample Preparation : Accurately weigh ~1 mg of 4-Propylpiperidine hydrochloride and dissolve in 1 mL of a 50:50 mixture of water:acetonitrile.

-

Analysis (Self-Validation) : Inject 5-10 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit one major peak.

Application in Drug Development: A Strategic Building Block

The true value of 4-Propylpiperidine hydrochloride lies in its application as a scaffold in the design of novel therapeutics. The 4-position is a common vector for modification, allowing chemists to probe interactions with target proteins.

The Role of the 4-Propyl Group

-

Modulating Lipophilicity : The propyl group adds a defined lipophilic character. In drug design, systematically varying alkyl chain length at this position (e.g., methyl, ethyl, propyl, butyl) is a classic strategy to optimize a compound's lipophilicity (measured or calculated as logP/logD). This, in turn, fine-tunes its ability to cross cell membranes, affects its binding to plasma proteins, and influences its overall pharmacokinetic profile.[17]

-

Probing Binding Pockets : For many protein targets, such as GPCRs or ion channels, the binding site contains hydrophobic pockets. The 4-propyl group can be oriented to fit into these pockets, increasing binding affinity and selectivity.

-

Vector for Further Synthesis : While the propyl group itself is valuable, the 4-position can be a point of attachment for more complex functionalities, making this a versatile intermediate for library synthesis.[18]

Logical Framework for Application

Caption: Role of the scaffold in a drug discovery cascade.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for 4-Propylpiperidine hydrochloride is not widely available, a conservative approach based on related compounds is essential.

-

General Hazards : Piperidine derivatives can be corrosive and toxic.[7][19] The hydrochloride salt is likely to be an irritant to the skin, eyes, and respiratory system.[8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[19][20]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][21] Avoid contact with skin and eyes.

-

Storage : Keep the container tightly closed in a dry place.[8] The compound is likely hygroscopic.[7]

Always consult the specific SDS provided by the supplier before handling any chemical.

References

- Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.

-

Pipzine Chemicals. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS. [Link]

-

PubChem - NIH. 4-Propylpyridine | C8H11N | CID 70738. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

ChemBK. 4-CHLORO-PIPERIDINE HYDROCHLORIDE. [Link]

-

YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

PubChem - NIH. 2-Propylpiperidine hydrochloride | C8H18ClN | CID 11156. [Link]

- Google Patents. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

- Google Patents.

-

RSC Publishing. Mild general synthesis of 4-substituted piperidines. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

ResearchGate. Process scheme for the selective continuous-flow hydrogenation of 4-phenylpyridine.... [Link]

-

PubMed. Optimizing the use of open-source software applications in drug discovery. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

PMC - NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

-

PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Capot Chemical. MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. [Link]

-

ResearchGate. (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]

-

MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen.... [Link]

-

PubMed. Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Propylpiperidine hydrochloride | C8H18ClN | CID 11156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Piperidine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 14. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. capotchem.com [capotchem.com]

In-Depth Technical Guide: 1H NMR Characterization of 4-Propylpiperidine Hydrochloride

Executive Summary

4-Propylpiperidine hydrochloride (CAS: 17854-36-7) is a critical saturated heterocyclic building block, frequently utilized in the synthesis of hERG channel blockers, opioid analgesics, and agrochemicals. Unlike its aromatic counterparts (e.g., pyridine), the piperidine ring is flexible, leading to complex coupling patterns driven by chair conformations.

This guide provides a rigorous methodological framework for the structural validation of 4-propylpiperidine HCl using proton nuclear magnetic resonance (

Part 1: Structural Analysis & Theoretical Prediction

The Conformational Lock

To accurately interpret the spectrum, one must first understand the geometry. The propyl group at position 4 acts as a "conformational anchor."

-

A-Value Preference: The propyl group has a significant steric bulk. To minimize 1,3-diaxial interactions, it preferentially occupies the equatorial position (>95% population).

-

Result: The piperidine ring is effectively "locked" in a single chair conformation. This renders the axial and equatorial protons on the ring magnetically non-equivalent, often resolving into distinct multiplets rather than time-averaged signals.

The Hydrochloride Salt Effect

The protonation of the nitrogen atom (

-

Global Deshielding: Electron density is pulled toward the cationic nitrogen, shifting

-protons (H2, H6) downfield by ~0.5–1.0 ppm compared to the free base. -

Exchangeable Protons: In aprotic polar solvents (e.g., DMSO-

), the ammonium protons (

Graphviz Logic: Structural Connectivity

The following diagram illustrates the logical connectivity and magnetic environment groups for assignment.

Figure 1: Structural connectivity and magnetic environment mapping for 4-propylpiperidine HCl.

Part 2: Sample Preparation Protocol

Reproducibility in NMR of salts is heavily dependent on solvent choice and concentration.

Solvent Selection Strategy

| Solvent | Visibility of NH | Aliphatic Resolution | Use Case |

| DMSO- | High (Broad singlets) | Medium (Viscosity broadening) | Full Characterization (Salt confirmation) |

| None (H/D Exchange) | High (Sharp lines) | Purity Check / qNMR | |

| Low (Solubility issues) | Variable | Not recommended for HCl salts without neutralization |

Preparation Workflow (Self-Validating)

-

Massing: Weigh 10–15 mg of 4-propylpiperidine HCl into a clean vial.

-

Why? Salts can be hygroscopic. Weighing directly into the tube can cause sticking at the top.

-

-

Solvation: Add 0.6 mL of DMSO-

(containing 0.03% TMS).-

Validation: Ensure the solution is clear. If cloudy, sonicate for 30 seconds.

-

-

Transfer: Transfer to a 5mm NMR tube using a glass pipette. Filter through cotton if any particulate remains.

-

Acquisition Parameters:

-

Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

-

Relaxation Delay (

): -

Scans: 16–64 (sufficient for >10 mg sample).

-

Part 3: Spectral Assignment & Analysis[1]

Expected Chemical Shifts (DMSO- )

The following table synthesizes data from general piperidine salt libraries and substituent additivity rules.

| Assignment | Position | Multiplicity | Shift Range ( | Integration | Notes |

| A | Broad Singlet | 8.5 – 9.2 | 2H | Disappears in | |

| B | H2/H6 (eq) | Doublet of Multiplets | 3.1 – 3.3 | 2H | Deshielded by N+; Equatorial. |

| C | H2/H6 (ax) | Triplet of Doublets | 2.7 – 2.9 | 2H | Axial; Large geminal coupling ( |

| D | H3/H5 (eq) | Broad Doublet | 1.7 – 1.9 | 2H | |

| E | H3/H5 (ax) | Quadruplet/Multiplet | 1.3 – 1.5 | 2H | Overlaps with propyl |

| F | H4 | Multiplet | 1.4 – 1.6 | 1H | Methine proton. |

| G | Propyl | Multiplet | 1.2 – 1.3 | 2H | |

| H | Propyl | Multiplet | 1.2 – 1.4 | 2H | Often overlaps with H3/H5(ax). |

| I | Propyl | Triplet | 0.85 – 0.90 | 3H | Diagnostic terminal methyl. |

Detailed Mechanistic Interpretation

The Ammonium Region (8.5 – 9.2 ppm)

In DMSO-

-

Diagnostic Check: If this region is empty in DMSO, your sample may be the free base , or the solvent is "wet" (contains

), facilitating rapid exchange.

The Ring "Wings" (2.7 – 3.3 ppm)

This region contains the

-

Equatorial protons (Heq) lie in the plane of the C-C bonds, deshielding them (downfield, ~3.2 ppm).

-

Axial protons (Hax) are shielded (upfield, ~2.8 ppm).

-

Coupling: The axial proton will show a large geminal coupling (~12 Hz) to its equatorial partner and a large vicinal coupling (~10-12 Hz) to the adjacent axial proton at C3/C5. This creates a wide "triplet of doublets" appearance.

The Propyl Terminus (0.85 – 0.90 ppm)

The most distinct signal in the aliphatic region is the triplet corresponding to the terminal methyl group.

-

Integration Check: Calibrate this triplet to 3.00. The total integral for the rest of the aliphatic region (1.0 – 3.5 ppm) should sum to roughly 13 protons (plus 2 NH protons downfield).

Part 4: Advanced Verification Workflow

If the spectrum is ambiguous (e.g., overlapping multiplets in the 1.2–1.8 ppm region), use the following logic flow to resolve the structure.

Figure 2: Troubleshooting and advanced verification workflow.

Common Impurities

-

Piperidine: If the propyl alkylation was incomplete, look for a simplified spectrum without the methyl triplet.

-

Propyl Bromide/Chloride: Look for a triplet at ~3.4 ppm (unreacted alkylating agent).

-

Water: In DMSO-

, water appears at ~3.33 ppm. In salts, this peak can broaden and shift due to proton exchange with the ammonium salt. Caution: A large water peak can obscure the H2/H6 equatorial signals.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent effects and heterocyclic NMR).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for piperidine base shifts). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for conformational analysis of substituted cyclohexanes/piperidines).

13C NMR data for 4-Propylpiperidine hydrochloride

Technical Guide: NMR Analysis of 4-Propylpiperidine Hydrochloride

Executive Summary & Compound Relevance

4-Propylpiperidine hydrochloride (CAS: 452331-68-9) represents a key pharmacophore in drug discovery, offering a lipophilic 4-alkyl extension to the piperidine core that modulates receptor binding affinity and metabolic stability. Precise NMR characterization is essential for validating the regiochemistry of the propyl substituent and the integrity of the salt form.

This guide provides a definitive assignment of the carbon framework, distinguishing the symmetric piperidine ring signals from the aliphatic propyl chain using high-field (125 MHz) data in deuterated chloroform (

Experimental Methodology

Sample Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts, the following protocol is recommended:

-

Solvent: Deuterated Chloroform (

) with 0.03% v/v TMS. -

Concentration: ~15-20 mg of the hydrochloride salt in 0.6 mL solvent.

-

Temperature: 298 K (25 °C).

-

Reference: Internal TMS (

0.0 ppm) or residual solvent triplet (

Acquisition Parameters[1]

-

Frequency: 125 MHz (corresponding to a 500 MHz

system). -

Pulse Sequence: Proton-decoupled

(typically zgpg30 or equivalent). -

Scans: Minimum 512 scans to resolve the quaternary/methine signals clearly against the noise floor.

Structural Analysis & Assignments

Molecular Numbering Scheme

The carbon environments are classified into two distinct domains: the Piperidine Ring (C2–C6) and the Propyl Side Chain (C1'–C3') . Due to the plane of symmetry passing through N1 and C4, carbons C2/C6 and C3/C5 are chemically equivalent.

Chemical Shift Data Table

The following data was acquired at 125 MHz in

| Carbon Position | Assignment | Shift ( | Multiplicity (DEPT) | Mechanistic Rationale |

| C2, C6 | Ring | 44.1 | CH | Deshielded by adjacent ammonium (N |

| C1' | Propyl | 37.8 | CH | Alpha to methine (C4). Shows |

| C4 | Ring | 33.8 | CH | Methine junction. Shielded (-2 ppm) vs. ethyl analog due to |

| C3, C5 | Ring | 28.7 | CH | Beta to N |

| C2' | Propyl | 19.4 | CH | Internal methylene of the propyl chain. |

| C3' | Propyl | 14.0 | CH | Terminal methyl group. Characteristic high-field signal. |

Assignment Logic & Validation

To ensure the assignments are robust, we validate them against the 4-Ethylpiperidine Hydrochloride analog. This comparative analysis confirms the impact of chain elongation (Ethyl

-

The C4 Methine Shift (Gamma Effect):

-

In 4-Ethylpiperidine HCl, C4 resonates at 35.8 ppm .

-

In 4-Propylpiperidine HCl, C4 resonates at 33.8 ppm .

-

Insight: The addition of the terminal methyl group (C3') exerts a

-gauche shielding effect on C4, causing a -2.0 ppm upfield shift. This confirms the signal at 33.8 ppm is C4.

-

-

The C1' Methylene Shift (Beta Effect):

-

In 4-Ethylpiperidine HCl, the ethyl

-CH -

In 4-Propylpiperidine HCl, the propyl

-CH -

Insight: Extending the chain places a new carbon

to C1'. The

-

Assignment Workflow Visualization

The following diagram illustrates the logical flow used to deconvolute the spectrum, separating ring signals from chain signals based on symmetry and substituent effects.

References

-

Primary Spectral Data Source: Ruijter, E., et al. "MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals."[1][2] VU Research Portal, Supporting Information, General Procedure III (Synthesis of 4-alkylpiperidinium salts), Compound 10c.

-

Comparative Analog Data (4-Ethylpiperidine HCl): Ruijter, E., et al. Ibid, Compound 10b (4-Ethylpiperidine hydrochloride).

-

General Substituent Effects in Piperidines: Al-Rawi, J. M. A., et al. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides." Spectrochimica Acta Part A: Molecular Spectroscopy, 1985, 41(12), 1391-1395.

Technical Guide: Stability, Storage, and Handling of 4-Propylpiperidine Hydrochloride

Topic: Stability and storage conditions for 4-Propylpiperidine hydrochloride Content Type: Technical Guide / Whitepaper

Executive Summary

4-Propylpiperidine hydrochloride (4-PP·HCl) is a specialized secondary amine intermediate frequently utilized in the synthesis of pharmaceutical agents and agrochemicals.[1] While the hydrochloride salt form significantly enhances the stability of the volatile and oxidation-prone free base (4-propylpiperidine), it introduces specific physicochemical vulnerabilities—primarily hygroscopicity .

This guide defines the critical storage parameters required to prevent deliquescence, hydrolysis-mediated degradation, and stoichiometric drift. The protocols detailed below are designed for researchers requiring high-purity inputs for sensitive catalytic couplings or biological assays.

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of 4-PP[2]·HCl is the baseline for all stability protocols. Unlike its free base counterpart, the salt is a crystalline solid, but it possesses a high affinity for atmospheric moisture.

| Property | Specification | Technical Insight |

| Chemical Name | 4-Propylpiperidine Hydrochloride | Specific isomer; distinct from 2-propyl (coniine) analogs. |

| Free Base CAS | 22398-09-0 | Note: The HCl salt is often custom-synthesized; always verify via free base CAS reference. |

| Molecular Weight | ~163.69 g/mol | 127.23 (Base) + 36.46 (HCl). |

| Physical State | White to off-white Crystalline Solid | Crystalline lattice energy provides thermal stability. |

| Solubility | High in Water, Ethanol, Methanol | Protic solvents stabilize the ionic pair but facilitate hydrolysis if wet. |

| pKa (Base) | ~11.0 (Estimated) | Strongly basic secondary amine; forms stable salts with mineral acids. |

| Melting Point | > 200°C (Typical for Piperidine HCls) | High thermal stability; degradation is unlikely below 150°C. |

Critical Note on CAS Numbers: Databases frequently misidentify CAS 41186-03-2 as 4-propylpiperidine derivatives. This CAS actually refers to 1-(3-Methylphenyl)piperazine .[3][4] Always validate identity via NMR or Mass Spectrometry rather than relying solely on vendor CAS tags for this specific isomer.

Stability Mechanisms & Degradation Pathways

Hygroscopicity & Deliquescence (Primary Risk)

The hydrochloride salt of secondary amines is ionic and polar. When exposed to relative humidity (RH) > 40%, the crystal lattice can adsorb water molecules.

-

Mechanism: Water adsorption disrupts the crystal lattice, leading to deliquescence (dissolving in its own absorbed water).

-

Consequence: This creates a concentrated aqueous solution of the amine salt. In solution, the equilibrium allows for a minute fraction of free amine to exist, which is then susceptible to oxidation. Furthermore, "wet" salt introduces weighing errors in stoichiometric reactions (e.g., Suzuki or Buchwald couplings).

Oxidative Instability (Secondary Risk)

While the HCl salt locks the nitrogen lone pair, preventing N-oxidation, the presence of moisture or basic impurities can shift the equilibrium.

-

Pathway: Free Amine

N-Oxide -

Mitigation: Maintaining the acidic nature of the salt (excess HCl traces) and dry conditions effectively negates this pathway.

Thermal Stability

Piperidine salts are generally thermally robust. Decomposition (loss of HCl gas) typically occurs only near the melting point (>200°C).

-

Risk: Sublimation of HCl gas can occur under high vacuum at elevated temperatures, reverting the salt to the volatile free base.

Storage & Handling Protocols

The "Dry-Cold-Dark" Triad

To ensure a shelf-life exceeding 24 months, adhere to the following storage hierarchy.

A. Environmental Control

-

Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature, cold storage reduces the kinetics of any potential moisture absorption or oxidative side reactions.

-

Atmosphere: Argon or Nitrogen Overlay is mandatory after opening. The displacement of oxygen is secondary to the exclusion of moist air.

-

Humidity: Relative Humidity (RH) must be kept < 30% .

B. Containment System

-

Primary Container: Amber glass vial with a Teflon-lined (PTFE) screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture over time.

-

Secondary Containment: Place the primary vial inside a desiccator or a sealed jar containing activated silica gel or molecular sieves (4Å).

-

Seal Integrity: Parafilm® is insufficient for long-term moisture barrier. Use electrical tape or shrink bands for prolonged storage.

Handling Workflow (Visualized)

Figure 1: Standard Operating Procedure for handling hygroscopic amine salts to prevent degradation.

Quality Control & Re-Test Methodology

Trust in your reagents requires verification. If the 4-PP[2]·HCl has been stored for >6 months or shows signs of clumping, perform these validation steps.

Visual Inspection[5]

-

Pass: Free-flowing white crystalline powder.

-

Fail: Yellow discoloration (oxidation) or sticky/clumped aggregates (hygroscopicity).

Analytical Verification Protocol

| Test | Method | Acceptance Criteria | Rationale |

| Identity | 1H-NMR (D2O) | Matches Reference | Confirm propyl group integrity and salt stoichiometry. |

| Water Content | Karl Fischer (Coulometric) | < 1.0% w/w | Critical for stoichiometry. High water content indicates compromised seal. |

| Chloride Content | Argentometric Titration | 21.5% ± 0.5% | Theoretical Cl content for C8H17N·HCl is ~21.66%. Verifies salt formation. |

| Purity | HPLC-UV/ELSD | > 98.0% a/a | Use ELSD (Evaporative Light Scattering) as piperidines lack strong chromophores. |

Storage Decision Tree

Figure 2: Decision logic for storage conditions based on usage frequency.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31169, 4-Propylpiperidine. Retrieved from [Link]

- Reichardt, C., & Welton, T. (2011).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for amine salt solubility and hygroscopicity mechanisms).

- Anderson, N. G. (2012).Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and stability protocols in drug development).

Sources

- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 2. 4-n-Propylpiperidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 1-(3-Methylphenyl)piperazine = 97.5 HPLC 41186-03-2 [sigmaaldrich.com]

- 4. 1-(3-METHYLPHENYL)PIPERAZINE CAS#: 41186-03-2 [m.chemicalbook.com]

4-Propylpiperidine hydrochloride as a building block in organic synthesis

Executive Summary

4-Propylpiperidine hydrochloride (CAS: 452331-68-9) is a specialized saturated heterocyclic building block used primarily in the design of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators.[1][2][3] Unlike its aromatic analog 4-phenylpiperidine (the pharmacophore of fentanyl and meperidine), the 4-propyl variant offers a unique combination of lipophilicity and conformational flexibility without the pi-stacking interactions of an aryl group.

This guide details the physicochemical profile, synthetic utility, and specific application of 4-propylpiperidine HCl in drug discovery, specifically highlighting its role in developing non-imidazole Histamine H3 antagonists and cytochrome bc1 complex inhibitors.

Part 1: Chemical Profile & Technical Specifications[4]

Identity and Physicochemical Properties

The hydrochloride salt is the preferred form for storage and handling due to the volatility and oxidative instability of the free base.

| Property | Specification |

| IUPAC Name | 4-Propylpiperidine hydrochloride |

| CAS Number (HCl Salt) | 452331-68-9 |

| CAS Number (Free Base) | 22398-09-0 |

| Molecular Formula | C₈H₁₇N · HCl |

| Molecular Weight | 163.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

| pKa (Conj. Acid) | ~11.2 (Typical for secondary aliphatic amines) |

Critical Safety Distinction: The "Coniine" Hazard

WARNING: Researchers must distinguish 4-propylpiperidine from its isomer, 2-propylpiperidine (Coniine) .

-

4-Propylpiperidine: Synthetic building block, low acute toxicity relative to Coniine.

-

2-Propylpiperidine (Coniine): The neurotoxin found in hemlock (Conium maculatum).

-

Differentiation: 4-propylpiperidine lacks the chiral center at the C2 position and does not exhibit the potent nicotinic acetylcholine receptor antagonism associated with Coniine.

Part 2: Synthetic Utility & Mechanism

The "Lipophilic Spacer" Concept

In medicinal chemistry, 4-propylpiperidine serves as a bioisostere for cyclohexyl or phenyl groups. It is deployed when a lead compound requires:

-

Increased LogP (Lipophilicity): The propyl chain adds hydrophobic bulk to occupy deep hydrophobic pockets in receptors (e.g., GPCRs).

-

Removal of Aromaticity: To reduce metabolic liability (e.g., avoiding arene oxide formation) or to disrupt pi-pi stacking interactions that cause off-target binding.

Core Reaction Pathways

The secondary amine moiety is the nucleophilic handle. The molecule typically undergoes three primary transformations:

-

Reductive Amination: Coupling with aldehydes/ketones to form tertiary amines.[4] Critical for linking the piperidine headgroup to a central core.

-

Amide Coupling: Reaction with carboxylic acids to form amides.

-

SNAr (Nucleophilic Aromatic Substitution): Displacement of halides on electron-deficient aromatic rings.

Figure 1: Divergent synthetic pathways for 4-propylpiperidine in library generation.

Part 3: Applications in Drug Discovery

Non-Imidazole Histamine H3 Antagonists

Early H3 antagonists contained imidazole rings, which caused cytochrome P450 inhibition and poor blood-brain barrier (BBB) penetration. 4-Propylpiperidine is used to replace the imidazole ring.

-

Mechanism: The basic nitrogen mimics the histamine interaction, while the propyl group extends into the lipophilic accessory pocket of the H3 receptor.

-

Evidence: Patent literature (e.g., WO2016112284) cites 4-propylpiperidine derivatives as key intermediates for synthesizing high-affinity, non-imidazole H3 ligands [1].

Antimalarial Agents (Cytochrome bc1 Inhibitors)

Recent studies have identified 4-propylpiperidine derivatives as potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex.

-

SAR Insight: Replacing a 4-methyl group with a 4-propyl group on the piperidine ring resulted in a 2-fold improvement in potency (EC50 = 0.008 μM) against the parasite.[5] The propyl chain optimizes van der Waals contacts within the Qo binding site of the enzyme [2].

Part 4: Experimental Protocols

Protocol A: General Reductive Amination

Use this protocol to couple 4-propylpiperidine to an aldehyde linker.

Reagents:

-

4-Propylpiperidine HCl (1.0 equiv)

-

Aldehyde substrate (1.0 - 1.2 equiv)[6]

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) (1.0 equiv, to neutralize HCl salt)

Procedure:

-

Free Base Generation (In Situ): In a round-bottom flask, suspend 4-propylpiperidine HCl in DCM. Add TEA and stir for 10 minutes until the solid dissolves/suspends finely.

-

Imine Formation: Add the aldehyde substrate.[4][7] Stir at room temperature for 30–60 minutes. Note: Adding molecular sieves (4Å) can accelerate imine formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use this protocol to attach the scaffold to a fluorinated heteroaryl core.

Reagents:

-

4-Propylpiperidine HCl (1.2 equiv)

-

4-Fluoronitrobenzene or similar electrophile (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

DMF or DMSO (Anhydrous)

Procedure:

-

Setup: Combine the electrophile, 4-propylpiperidine HCl, and K₂CO₃ in a reaction vial.

-

Solvent: Add anhydrous DMF.

-

Heating: Heat to 80–100°C. Note: 4-propylpiperidine is a secondary amine and is moderately sterically hindered; heat is often required for SNAr.

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 2–6 hours.

-

Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with Ethyl Acetate.

References

-

Histamine H3 Antagonists: WO2016112284A1 - (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds. Google Patents.[8] Link

-

Antimalarial SAR: 7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex. ACS Medicinal Chemistry Letters, 2023. Link

-

Reductive Amination Methodology: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[7] Organic Reactions, 2004.[9][10] Link

-

Compound Data: 4-Propylpiperidine hydrochloride (CAS 452331-68-9).[1][2] GuideChem / Combi-Blocks. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. N-乙基-3-(哌啶-4-基)丙-1-胺 | N-ethyl-3-(piperidin-4-yl)propan-1- | 1249070-02-7 - 乐研试剂 [leyan.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 7. organicreactions.org [organicreactions.org]

- 8. US7138413B1 - Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications - Google Patents [patents.google.com]

- 9. ijnrd.org [ijnrd.org]

- 10. apps.dtic.mil [apps.dtic.mil]

The Therapeutic Potential of 4-Propylpiperidine Derivatives: A Technical Guide to a Promising Class of Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-propylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of disease areas. This technical guide provides an in-depth exploration of the burgeoning applications of 4-propylpiperidine derivatives, with a particular focus on their promising role as neuroprotective agents. We delve into the core mechanisms of action, highlighting the critical interaction with the sigma-1 receptor, and present detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to advance the discovery and application of this versatile class of compounds.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to be readily functionalized at various positions make it an ideal scaffold for the design of potent and selective ligands for a multitude of biological targets.[2] The 4-propylpiperidine moiety, in particular, has garnered significant attention for its role in compounds targeting the central nervous system (CNS).[1]

Mechanism of Action: Targeting the Sigma-1 Receptor for Neuroprotection

A primary mechanism through which 4-propylpiperidine derivatives exert their neuroprotective effects is through the modulation of the sigma-1 receptor (σ1R).[3][4] The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, a critical hub for cellular signaling and homeostasis.[4][5]

The Sigma-1 Receptor Signaling Cascade

Under normal physiological conditions, the σ1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[5] Upon stimulation by agonist ligands, such as certain 4-propylpiperidine derivatives, or in response to cellular stress, the σ1R dissociates from BiP and translocates to interact with a variety of "client" proteins.[5] This interaction modulates several key signaling pathways crucial for neuronal survival:

-

Calcium Homeostasis: The σ1R regulates intracellular calcium mobilization by interacting with inositol triphosphate receptors (IP3R), L-type voltage-dependent calcium channels, and N-methyl-D-aspartate (NMDA) receptors.[3] Dysregulation of calcium signaling is a hallmark of excitotoxicity, a major contributor to neuronal death in ischemic stroke and neurodegenerative diseases.

-

ER Stress Mitigation: As a chaperone protein, the σ1R plays a vital role in mitigating ER stress, which arises from the accumulation of misfolded proteins.[4] By promoting proper protein folding and reducing the unfolded protein response (UPR), σ1R activation helps maintain cellular homeostasis and prevent apoptosis.

-

Oxidative Stress Reduction: The σ1R can regulate the activation of the antioxidant responsive element (ARE) via the transcription factor Nrf2, leading to the upregulation of antioxidant and anti-inflammatory enzymes.[3][6]

-

Mitochondrial Function: The σ1R is strategically located at the mitochondria-associated ER membrane (MAM), where it influences mitochondrial bioenergetics and membrane potential.[7]

The multifaceted nature of σ1R signaling provides a powerful therapeutic avenue for addressing the complex pathology of neurodegenerative disorders.

Caption: Sigma-1 Receptor Signaling Pathway Activation by 4-Propylpiperidine Derivatives.

Case Study: 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)

A prominent example of a neuroprotective 4-propylpiperidine derivative is 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP). Extensive preclinical research has demonstrated its efficacy in various models of neurological damage.

Neuroprotective Effects of PPBP

-

Ischemic Stroke: PPBP has been shown to significantly reduce infarct volume in animal models of middle cerebral artery occlusion (MCAO).[2][8] This neuroprotection is achieved without altering the acute accumulation of dopamine during ischemia.[8]

-

Excitotoxicity: In models of excitotoxic brain injury, PPBP protects neurons by stabilizing the mitochondrial membrane potential and inhibiting microglial activation.[7] It significantly reduces neuronal cell death in primary hippocampal neurons exposed to glutamate.[7]

-

Mechanism of Action: A key mechanism underlying PPBP's neuroprotective effects is the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-evoked nitric oxide (NO) production.[1][9] This effect appears to be upstream of NO generation.[9]

Quantitative Data on PPBP Efficacy

| Model | Treatment | Outcome | Reduction in Injury | Reference |

| Rat MCAO | PPBP | Infarction Volume in Caudoputamen | 32% | [8] |

| Cat MCAO | PPBP (1 µmol/kg/hr) | Hemispheric Injury Volume | 79% | [2] |

| Neonatal Excitotoxic Injury | PPBP | Neuronal Cell Death | Significant Reduction | [7] |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the evaluation of 4-propylpiperidine derivatives.

Synthesis of 4-Propylpiperidine Derivatives

The synthesis of 4-propylpiperidine derivatives can be achieved through various established organic chemistry routes. A common approach involves the reductive amination of a suitable ketone with an appropriate amine.

Protocol: Synthesis of a Generic 4-Propylpiperidine Derivative

-

Reaction Setup: To a solution of 4-propylcyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired primary or secondary amine (1.1 eq).

-

Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-propylpiperidine derivative.

Caption: General Synthetic Scheme for 4-Propylpiperidine Derivatives.

In Vitro Sigma-1 Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: [³H]-(+)-Pentazocine Competition Binding Assay [10]

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1R, such as guinea pig liver.[10][11]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of [³H]-(+)-pentazocine (a selective σ1R radioligand) near its Kd value.

-

Increasing concentrations of the unlabeled test compound (e.g., your 4-propylpiperidine derivative).

-

Membrane homogenate.

-

-

Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[10]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Model of Focal Cerebral Ischemia

The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model of ischemic stroke.

Protocol: Transient MCAO in Rats [8]

-

Animal Preparation: Anesthetize adult male Wistar rats and maintain their body temperature at 37°C.

-

Surgical Procedure: Expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and the ECA.

-

Occlusion: Introduce a nylon suture with a rounded tip into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA).

-

Ischemia Duration: Maintain the occlusion for a defined period (e.g., 2 hours).

-

Reperfusion: Withdraw the suture to allow for reperfusion of the ischemic territory.

-

Drug Administration: Administer the test compound (e.g., PPBP) intravenously at a specified time point (e.g., 30 minutes before MCAO or at the onset of reperfusion).[8]

-

Neurological Assessment: At a predetermined time after reperfusion (e.g., 22 hours), assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Euthanize the animals and harvest the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Quantify the infarct volume using image analysis software.

Future Directions and Clinical Perspective

The compelling preclinical data for 4-propylpiperidine derivatives, particularly those targeting the σ1R, highlight their significant potential for the treatment of neurodegenerative diseases. While some σ1R agonists have entered clinical trials for conditions like major depressive disorder and Alzheimer's disease, the development of selective 4-propylpiperidine derivatives for neuroprotection is still in its early stages.[12][13] Future research should focus on:

-

Optimizing Selectivity and Pharmacokinetics: Fine-tuning the structure of 4-propylpiperidine derivatives to enhance their selectivity for the σ1R over other receptors and improve their drug-like properties.

-

Exploring a Broader Range of Neurodegenerative Models: Evaluating the efficacy of these compounds in models of other neurodegenerative diseases such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[4][14]

-

Identifying Biomarkers: Discovering and validating biomarkers to monitor the engagement of the σ1R target in vivo and to assess the therapeutic response in clinical trials.

Conclusion

4-Propylpiperidine derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the realm of neuroprotection. Their ability to modulate the multifaceted signaling of the sigma-1 receptor offers a unique and powerful approach to combatting the complex pathologies of neurodegenerative diseases. The experimental frameworks and mechanistic insights provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats. Anesth Analg. 2003 Feb;96(2):532-8.

-

Neuroprotective Effect of σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine (PPBP) Is Linked to Reduced Neuronal Nitric Oxide Production. Stroke. 2001;32:1613–1620.

-

Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Neural Regen Res. 2017 Jan; 12(1): 44–47.

-

The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Exp Neurol. 2014 Nov;261:501-9.

-

Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke. 2001 Jul;32(7):1613-20.

-

Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chem Neurosci. 2024.

-

Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. J Alzheimers Dis Parkinsonism. 2016; 6(3): 244.

-

PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke. 1995 Sep;26(9):1676-82.

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Front Neurosci. 2019; 13: 1157.

-

Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Int J Mol Sci. 2022 Jun; 23(12): 6772.

-

Application Notes and Protocols for Testing Sigma-1 Receptor Ligands. BenchChem. 2025.

-

Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Int J Mol Sci. 2023 Nov; 24(22): 16489.

-

Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Int J Mol Sci. 2022 Jun; 23(12): 6772.

-

Sigma-1 receptor agonists in clinical studies. ResearchGate. 2024.

-

SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2010 Mar; 48: 2.3.1–2.3.17.

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Int J Mol Sci. 2021 May; 22(11): 5600.

-

Sigma receptors as potential therapeutic targets for neuroprotection. Behav Brain Res. 2015 May 1; 284: 243–248.

-

Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. Int J Mol Sci. 2020 Sep; 21(18): 6867.

-

Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. CNS Drugs. 2023; 37(7): 577–600.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 4-Propylpiperidine Hydrochloride: From Pyridine Precursor to Purified Salt

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-propylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and scalable two-step process commencing with the catalytic hydrogenation of commercially available 4-propylpyridine, followed by conversion to its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols. Our objective is to present a self-validating system that ensures both high yield and purity, grounded in established chemical principles.

Synthetic Strategy Overview

The selected synthetic pathway is centered on efficiency and reliability, utilizing the catalytic hydrogenation of a substituted pyridine ring—a cornerstone reaction in heterocyclic chemistry for producing the corresponding saturated piperidine ring.[1] The strategy involves:

-

Reduction of the Aromatic Ring: The pyridine ring of 4-propylpyridine is fully saturated using catalytic hydrogenation with platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere. Glacial acetic acid is employed as the solvent to enhance catalyst activity and promote the reduction of the heterocyclic amine.[1]

-

Formation of the Hydrochloride Salt: The resulting 4-propylpiperidine free base is isolated and then converted to its hydrochloride salt. This transformation is crucial as the salt form generally exhibits improved stability, crystallinity, and handling properties compared to the volatile and often oily free amine.[2]

The overall workflow is depicted below.

Figure 1: Overall synthetic workflow for 4-Propylpiperidine Hydrochloride.

Mechanistic Insights: Catalytic Hydrogenation of Pyridine

The hydrogenation of pyridine over a platinum catalyst is a heterogenous catalytic process. The reaction occurs on the surface of the metal catalyst.

-

Adsorption: Both hydrogen gas (H₂) and the 4-propylpyridine substrate adsorb onto the surface of the platinum catalyst. The H-H bond of hydrogen is weakened and cleaved, forming surface-bound hydrogen atoms.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon and nitrogen atoms of the pyridine ring.

-

Desorption: Once the ring is fully saturated, the resulting 4-propylpiperidine molecule desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

The use of an acidic solvent like glacial acetic acid protonates the pyridine nitrogen, which can activate the ring towards reduction.[1]

Caption: Simplified mechanism of heterogeneous catalytic hydrogenation.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-Propylpyridine | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material[1] |

| Platinum(IV) oxide (PtO₂) | Adams' catalyst | e.g., Sigma-Aldrich | Catalyst |

| Hydrogen (H₂) gas | High purity | Industrial gas supplier | Reducing agent |

| Glacial Acetic Acid | ACS reagent grade | Standard chemical supplier | Solvent |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard chemical supplier | For basification |

| Diethyl Ether (Et₂O) | Anhydrous | Standard chemical supplier | Extraction & salt formation solvent |

| Hydrochloric Acid | 2.0 M solution in Et₂O | e.g., Sigma-Aldrich | For salt formation |

| Celite® 545 | --- | Standard chemical supplier | Filtration aid |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Standard chemical supplier | Drying agent |

| Deuterated Chloroform (CDCl₃) | NMR grade | Standard chemical supplier | For NMR analysis |

Equipment:

-

Parr hydrogenator or similar high-pressure reaction vessel

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel)

-

NMR Spectrometer, Mass Spectrometer

Detailed Experimental Protocol

Step 1: Synthesis of 4-Propylpiperidine (Free Base) via Catalytic Hydrogenation

-

Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 4-propylpyridine (1.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add glacial acetic acid (approx. 5-10 volumes relative to the substrate). Carefully add platinum(IV) oxide (PtO₂, ~1-5 mol%).

-

Hydrogenation Reaction: Seal the vessel securely. Purge the system multiple times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[1]

-

Reaction Monitoring: Begin vigorous stirring at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is generally complete when hydrogen uptake ceases (typically 12-24 hours).

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol or ethanol to ensure complete recovery of the product.

-

Solvent Removal and Basification: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution to a pH > 12 by the slow addition of concentrated sodium hydroxide (NaOH) solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-propylpiperidine as an oil. The product can be further purified by vacuum distillation if necessary.

Step 2: Formation and Isolation of 4-Propylpiperidine Hydrochloride

-

Dissolution: Dissolve the purified 4-propylpiperidine free base from the previous step in anhydrous diethyl ether (approx. 10 volumes).

-

Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of 4-propylpiperidine hydrochloride will form immediately.[2]

-

Crystallization: Continue adding the HCl solution until no further precipitation is observed. Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete salt formation.

-

Isolation and Drying: Collect the white solid by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the resulting white powder under vacuum to a constant weight.

Characterization and Data Analysis

The identity and purity of the final product, 4-propylpiperidine hydrochloride, should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the propyl group and the non-equivalent axial and equatorial protons of the piperidine ring.[3]

-

¹³C NMR Spectroscopy: The spectrum will confirm the presence of all 8 unique carbon atoms in the structure.

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₈H₁₈N⁺.

| Expected Analytical Data for 4-Propylpiperidine Hydrochloride | |

| Molecular Formula | C₈H₁₈ClN |

| Molecular Weight | 163.69 g/mol [4] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | ~9.5-10.5 (br s, 2H, NH₂⁺), ~3.4 (m, 2H), ~2.8 (m, 2H), ~1.8 (m, 2H), ~1.2-1.6 (m, 5H), ~0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, δ) | ~44.5, ~37.0, ~36.5, ~31.0, ~20.0, ~14.0 |

| MS (ESI+) | m/z = 128.16 [M+H]⁺ (for free base) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Critical Safety Precautions

All laboratory work must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and presents a significant explosion risk. Use a properly maintained and certified high-pressure reactor (e.g., Parr apparatus) behind a safety shield. The platinum catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen; handle with care and do not allow the filtered catalyst to dry in the air. Quench the catalyst pad carefully with water after filtration.

-

Reagent Hazards:

-

4-Propylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.

-

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction (Hydrogen uptake stalls) | Inactive catalyst or catalyst poisoning. | Ensure fresh, high-quality PtO₂ is used. Ensure the substrate and solvent are free from catalyst poisons (e.g., sulfur compounds). |

| Insufficient hydrogen pressure or leak in the system. | Check the system for leaks. Ensure the pressure is maintained at the recommended level. | |

| Low Yield after Extraction | Incomplete basification. | Check the pH of the aqueous layer after adding NaOH; it must be strongly basic (pH > 12) to ensure the amine is in its free base form. |

| Insufficient extraction. | Perform additional extractions (4-5 times) with the organic solvent. | |

| Product is an oil, not a solid, after adding HCl | Product is impure or wet. | Ensure the free base is pure (distill if necessary) and completely dry before the salt formation step. Ensure anhydrous solvents are used. |

| Insufficient HCl added. | Add more HCl/ether solution until precipitation is complete. |

References

- BenchChem (2025). Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine.

-

ResearchGate (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

-

Chemistry Stack Exchange (2018). Reaction of alkyl bromide in presence of piperidine. Available at: [Link]

-

IChemE (1988). Chemical reaction hazards associated with the use of sodium borohydride. Available at: [Link]

-

Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem. Available at: [Link]

-

Szabo-Scandic. Sodium borohydride Safety Data Sheet. Available at: [Link]

-

Todd, R.D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Digital Commons. Available at: [Link]

-

PubChemLite. 4-phenyl-1-propylpiperidine hydrochloride (C14H21N). Available at: [Link]

- Drake, W.V. (1933). The Reaction of Piperidine with Certain Alkyl Bromides and Bromo-esters. University of Wisconsin--Madison.

-

New Jersey Department of Health (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. Available at: [Link]

-

J.T. Baker (1999). Material Safety Data Sheet: Sodium Borohydride. Available at: [Link]

- Rylander, P.N. & Himelstein, N. (1968). US Patent 3,408,354A: Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Google Patents.

Sources

Use of 4-Propylpiperidine hydrochloride in pharmaceutical synthesis

Application Note: Strategic Utilization of 4-Propylpiperidine Hydrochloride in Medicinal Chemistry

Part 1: Executive Summary & Chemical Rationale

4-Propylpiperidine hydrochloride (CAS: 452331-68-9) is a critical secondary amine building block used to modulate the lipophilicity and steric profile of pharmaceutical candidates.[1] Unlike its 4-methyl or 4-tert-butyl analogs, the n-propyl substituent offers a unique "Goldilocks" zone of hydrophobic reach (

Key Applications:

-

Sigma Receptor Ligands: The 4-propyl moiety is a privileged pharmacophore for

receptor affinity, often serving as the hydrophobic tail that docks into the receptor's lipophilic pocket. -

NMDA Receptor Antagonists: Used in the synthesis of neuroprotective agents where blood-brain barrier (BBB) permeability is required.[1]

-

Local Anesthetics: Structural analogs of bupivacaine/ropivacaine where the piperidine nitrogen substituent is varied.[1]

This guide provides validated protocols for handling the hydrochloride salt, converting it to its reactive free base, and deploying it in high-fidelity C-N bond-forming reactions.

Part 2: Chemical Profile & Handling

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 4-Propylpiperidine hydrochloride | |

| CAS (Salt) | 452331-68-9 | Stable, non-hygroscopic solid.[1][2] |

| CAS (Free Base) | 17854-11-8 | Volatile liquid; prone to oxidation.[1] |

| Mol. Weight | 163.69 g/mol | (Free Base MW: 127.23 g/mol ) |

| Appearance | White crystalline powder | |

| Solubility | Water, Methanol, DMSO | Insoluble in Et₂O, Hexanes (Salt). |

| Acidity (pKa) | ~11.2 (Conjugate acid) | Requires strong base for deprotonation.[1] |

Handling Advisory: The hydrochloride salt is the preferred storage form due to its oxidative stability. However, the protonated nitrogen is non-nucleophilic . All synthesis protocols must account for the in situ or prior neutralization of the HCl moiety to unlock the amine's reactivity.

Part 3: Experimental Protocols

Protocol A: Preparation of the Reactive Free Base (Isolation Method)

Use this protocol when the subsequent coupling reaction is sensitive to chloride ions or requires strictly anhydrous non-polar conditions.

Reagents:

-

4-Propylpiperidine HCl (10.0 mmol, 1.64 g)[1]

-

Sodium Hydroxide (NaOH), 2M aqueous solution[3]

-

Dichloromethane (DCM) or Diethyl Ether (

) -

Magnesium Sulfate (

), anhydrous

Step-by-Step:

-

Dissolution: Suspend 1.64 g of the HCl salt in 10 mL of water. Stir until fully dissolved (solution will be slightly acidic).

-

Basification: Dropwise add 2M NaOH (approx. 6-7 mL) while monitoring pH. Target pH > 12.[1] The solution will become cloudy as the free amine oils out.

-

Extraction: Extract the aqueous mixture with DCM (

mL). -

Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

for 15 minutes. -

Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotavap) at 25°C.

-

Yield Check: Expect ~1.20 g of a clear, colorless oil.[1] Use immediately.

Protocol B: N-Alkylation via Nucleophilic Substitution ( )

Use this for attaching the piperidine to alkyl halides (e.g., benzyl chlorides, alkyl bromides). This protocol uses an "in situ" base, skipping Protocol A.

Reaction Scheme:

Reagents:

-

Electrophile (e.g., Benzyl bromide derivative) (1.0 equiv)

-

4-Propylpiperidine HCl (1.1 equiv)[1]

-

Potassium Carbonate (

), anhydrous, powder (3.0 equiv) -

Potassium Iodide (KI), catalytic (0.1 equiv) - Optional, accelerates reaction

-

Acetonitrile (ACN), anhydrous (0.2 M concentration)

Workflow:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-Propylpiperidine HCl (1.1 equiv),

(3.0 equiv), and KI (0.1 equiv). -